molecular formula C8H3ClFIN2O B1454381 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1305324-96-2

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Cat. No.: B1454381
CAS No.: 1305324-96-2
M. Wt: 324.48 g/mol
InChI Key: OMDLQPQCJCSMFO-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H3ClFIN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of this compound is 324.48 . The SMILES string representation is Fc1c(Cl)c2c(I)c[nH]c2nc1C=O , which provides a text notation for the compound’s structure. The InChI key is OMDLQPQCJCSMFO-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . Its empirical formula is C8H3ClFIN2O and it has a molecular weight of 324.48 . The compound’s SMILES string is Fc1c(Cl)c2c(I)c[nH]c2nc1C=O , and its InChI key is OMDLQPQCJCSMFO-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ring Closures and Transformations: Carbaldehydes related to 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, when treated with Lewis or Bronsted acids, can lead to the formation of dihydrochromeno[3,2-b]azet-2(1H)-ones, and in certain solvents, pyrrolidin-2-one derivatives can also be obtained (Bertha et al., 1998).
  • Synthesis of Fluorinated Pyrroles: The compound can act as a precursor for the efficient synthesis of fluorinated pyrroles, which are significant in various chemical processes (Surmont et al., 2009).

Derivatives and Related Compounds

  • Pyrazolo[4,3-c]pyridines Synthesis: It can be used in the synthesis of Pyrazolo[4,3-c]pyridines, important in the creation of various organic compounds (Vilkauskaitė et al., 2011).
  • Production of Tricyclic Heterocycles: Derivatives of this compound can lead to the formation of tricyclic heterocycles, which are significant in the field of medicinal chemistry (El-Nabi, 2004).

Molecular Interactions and Structural Studies

  • Study of Hydrogen-Bonded Assembly: The structural characteristics of derivatives of this compound can be studied to understand hydrogen-bonded assemblies in pyrazolo[3,4-b]pyridine derivatives (Quiroga et al., 2012).

Synthesis of Other Heterocyclic Compounds

  • Pyridine Derivatives Synthesis: The compound is useful in the synthesis of various pyridine derivatives, which have applications in pharmaceuticals and agrochemicals (Gribble & Saulnier, 1993).
  • One-Step Synthesis Approach: It provides a pathway for one-step synthesis methods in creating derivatives, optimizing the production process in chemical synthesis (Yuan-bin, 2007).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been reported to exhibit inhibitory activity against FGFRs (Fibroblast Growth Factor Receptors), which are often targeted in cancer therapy .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

Properties

IUPAC Name

4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFIN2O/c9-6-5-3(11)1-12-8(5)13-4(2-14)7(6)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDLQPQCJCSMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C(N=C2N1)C=O)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Reactant of Route 2
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Reactant of Route 3
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Reactant of Route 4
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Reactant of Route 5
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Reactant of Route 6
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

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